(6-Fluoro-1H-indazol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including “(6-Fluoro-1H-indazol-5-yl)methanol”, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7FN2O . The molecular weight is 166.15 g/mol .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, which is structurally related to (6-Fluoro-1H-indazol-5-yl)methanol. Their study involved microwave-assisted Fries rearrangement and theoretical studies using density functional theory (DFT) calculations to understand the prototropy process and the rearrangement mechanism (Moreno-Fuquen et al., 2019).
Potential Therapeutic Applications :
- Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound closely related to this compound, and tested its antitumor activity. Preliminary biological tests showed that the compound has distinct inhibition effects on various cancer cell lines, suggesting potential therapeutic applications (Tang & Fu, 2018).
Catalysis and Chemical Reactions :
- Krow et al. (2004) conducted research on stereoselective syntheses involving fluorinated and hydroxylated compounds, similar to this compound. They studied rearrangements of iodides to alcohols and alcohols to fluorides, demonstrating the chemical versatility and potential catalytic applications of such compounds (Krow et al., 2004).
Fluorescent Chemosensors :
- Hung et al. (2009) synthesized fluorescent chemosensors with structural elements similar to this compound. Their research found that these chemosensors selectively quench fluorescence in the presence of specific metal ions in methanol solution, indicating potential applications in chemical sensing and analysis (Hung et al., 2009).
NMR Spectroscopy and Conformational Analysis :
- Abraham et al. (1992) conducted conformational analysis of 6-deoxy-6-fluoro-D-glucose in solution, which is structurally similar to this compound. Their study used 1H and 19F NMR spectroscopy to determine the conformation of the compound in various solvents, providing insights into its structural properties and potential applications in spectroscopic analysis (Abraham et al., 1992).
Supramolecular Chemistry :
- Ozcubukcu et al. (2009) synthesized a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, a compound structurally related to this compound. This study demonstrated the ligand's ability to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition under mild conditions. This research highlights potential applications in supramolecular chemistry and catalysis (Ozcubukcu et al., 2009).
Mechanism of Action
Target of Action
Indazole derivatives, which include (6-fluoro-1h-indazol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
It is known that mutations that increase leucine-rich repeat kinase 2 (lrrk2) activity in the brain are associated with parkinson’s disease .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
(6-Fluoro-1H-indazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of LRRK2, leading to changes in downstream signaling pathways that are crucial for cell survival and function . Moreover, this compound can impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound binds to the active site of LRRK2, inhibiting its kinase activity and thereby modulating downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported across cell membranes by specific transporters, leading to its distribution in the cytoplasm, nucleus, or other organelles.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.
Properties
IUPAC Name |
(6-fluoro-1H-indazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUQEUJXOSUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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